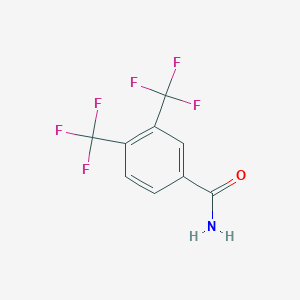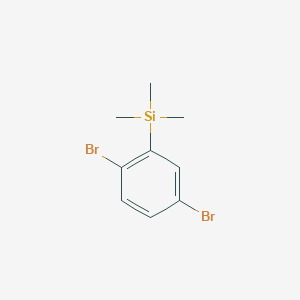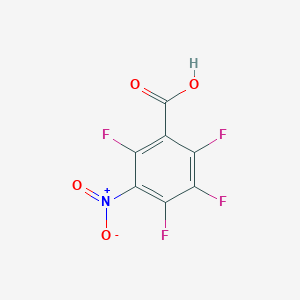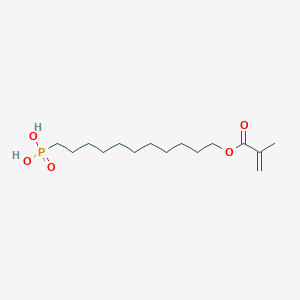
11-Methacryloyloxyundecylphosphonic acid
Vue d'ensemble
Description
“11-Methacryloyloxyundecylphosphonic acid” is a chemical compound that is used for research and development . It is often used to create polymerizable surfaces .
Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly detailed in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not explicitly mentioned in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly detailed in the available resources .Applications De Recherche Scientifique
Surface Modification and Adhesion : The phosphonic acid group is known for its ability to form strong bonds with metal surfaces. This property has been harnessed to modify surfaces, such as stainless steel, to improve their characteristics. For instance, 11-(2-bromoisobutyrate)-undecyl-1-phosphonic acid has been used as a surface initiator for Atom Transfer Radical Polymerization (ATRP), allowing for the growth of polymer brushes directly from the surface. This technique is pivotal for creating surfaces with specific functionalities, such as hydrophilicity or hydrophobicity, and can be used in various applications including coatings and biomedical devices (Minet et al., 2009).
Development of Adhesive Polymers : Phosphonic acid monomers have shown promise in the synthesis of adhesive polymers. Their hydrolytic stability and good solubility in water make them suitable for creating strong bonds with substrates. The radical polymerization of these monomers results in materials that can be used in a variety of adhesive applications, including in the dental sector, highlighting their versatility and potential for widespread use (Moszner et al., 2001).
Dental Applications : In the field of dentistry, novel phosphonated methacrylate monomers have been synthesized and investigated for their potential use in dental applications. The polymerization behavior and the adhesive properties of these monomers have been studied, revealing their capability to form high-quality dental materials. These findings are crucial for the development of new dental adhesives and coatings that can provide improved performance and longevity (Yeniad et al., 2008).
Improving Corrosion Resistance : The ability of phosphonic acid derivatives to enhance the corrosion resistance of materials is particularly notable. For instance, the grafting of 11-(2-bromoisobutyrate)-undecyl-1-phosphonic acid on substrates has been shown to significantly improve their resistance to corrosion, making these coatings valuable for protecting materials in harsh environments (Barthélémy et al., 2014).
Molecular Organization in Self-Assembled Monolayers (SAMs) : Phosphonic acid-based SAMs on oxide surfaces have garnered interest for their use in sensor applications. The order and alignment in these SAMs, which can influence electron transport measurements, are vital for the reliability and reproducibility of sensors. Studies on hydroxyl- and methyl-terminated phosphonate films have provided insights into the packing and molecular organization of these SAMs, contributing to advancements in sensor technology (Dubey et al., 2010).
Mécanisme D'action
Target of Action
11-Methacryloyloxyundecylphosphonic acid is primarily used as a coupling agent to create polymerizable surfaces . The primary targets of this compound are therefore the surfaces that need to be polymerized.
Result of Action
The primary result of the action of this compound is the creation of polymerizable surfaces . This can enhance the properties of the surface, such as its durability, stability, and compatibility with other materials.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
11-Methacryloyloxyundecylphosphonic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a coupling agent, facilitating the creation of polymerizable surfaces . The compound’s phosphonic acid group can form strong bonds with metal ions, making it useful in surface modification and adhesion processes. Additionally, this compound can interact with proteins and enzymes involved in phosphorylation and dephosphorylation reactions, influencing cellular signaling pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cell surface receptors and enzymes can lead to changes in intracellular signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in metabolic pathways and cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to biomolecules and modulate their activity. The compound can interact with enzymes, leading to either inhibition or activation of their catalytic functions . For example, this compound can inhibit phosphatases, preventing the dephosphorylation of target proteins and thereby altering their activity and function. Additionally, the compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage, inflammation, and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular and physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence pathways related to lipid metabolism, energy production, and cellular signaling . For example, this compound can modulate the activity of enzymes involved in fatty acid synthesis and degradation, affecting lipid homeostasis and energy balance . Additionally, the compound can impact the levels of key metabolites, such as ATP and NADH, which are essential for cellular energy production and redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transport mechanisms, such as endocytosis or active transport . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cell membrane, cytoplasm, or nucleus, depending on its interactions with cellular components . For example, this compound can be targeted to the cell membrane through interactions with membrane-associated proteins or lipids . In the nucleus, the compound can influence gene expression by interacting with transcription factors and other nuclear proteins .
Propriétés
IUPAC Name |
11-(2-methylprop-2-enoyloxy)undecylphosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29O5P/c1-14(2)15(16)20-12-10-8-6-4-3-5-7-9-11-13-21(17,18)19/h1,3-13H2,2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDHARNGDKAQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCCP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


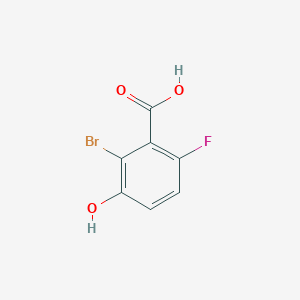
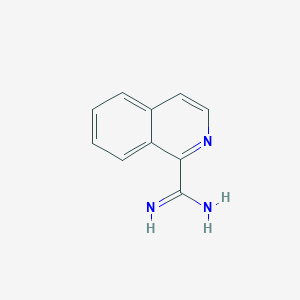
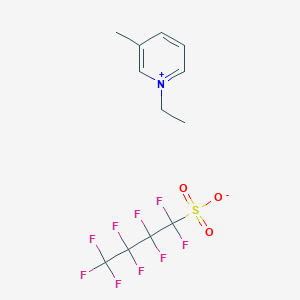

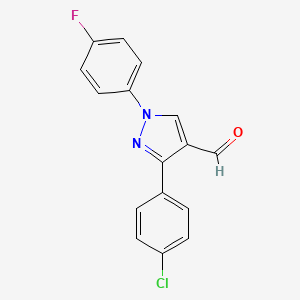
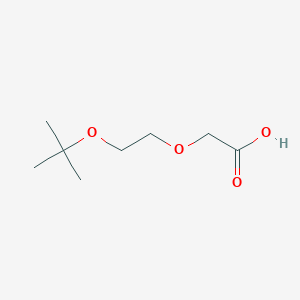
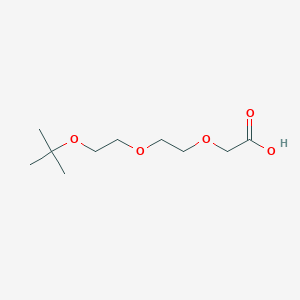

![Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6359784.png)

